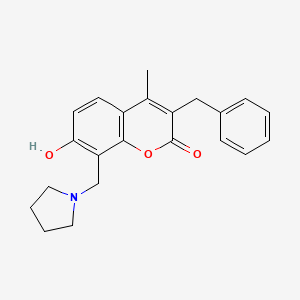![molecular formula C27H29NO4 B11294878 N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11294878.png)
N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide: is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a phenylbutan group, a furochromen ring, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps. The initial step often includes the preparation of the furochromen ring system, followed by the introduction of the phenylbutan group. The final step involves the formation of the propanamide moiety. The reaction conditions for each step may vary, but they generally require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine). The reaction conditions may vary depending on the specific substitution reaction being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted amides.
科学研究应用
N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study this compound for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential pharmacological properties are of interest in the development of treatments for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: This compound may be used in the production of specialty chemicals, such as dyes, pigments, and polymers. Its unique properties can enhance the performance of these materials in various applications.
作用机制
The mechanism of action of N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking, crystallography, and biochemical assays.
相似化合物的比较
- N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide shares similarities with other amides and furochromen derivatives.
- Compounds such as N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide and N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}butanamide exhibit similar structural features and chemical properties.
Uniqueness:
- The unique combination of the phenylbutan group, furochromen ring, and propanamide moiety in this compound distinguishes it from other compounds.
- This unique structure contributes to its distinct chemical reactivity and potential applications in various fields.
属性
分子式 |
C27H29NO4 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
N-(4-phenylbutan-2-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C27H29NO4/c1-16-15-31-25-19(4)26-23(14-22(16)25)18(3)21(27(30)32-26)12-13-24(29)28-17(2)10-11-20-8-6-5-7-9-20/h5-9,14-15,17H,10-13H2,1-4H3,(H,28,29) |
InChI 键 |
IJZNCJTYXUGPGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)CCC4=CC=CC=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/structure/B11294800.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11294808.png)
![2-{1-[3-(3,4-dimethoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole](/img/structure/B11294812.png)
![N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11294813.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11294819.png)
![4-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11294820.png)
![2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11294832.png)
![5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11294836.png)
![N-(3-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11294839.png)
![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11294841.png)
![5-(Diethylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294854.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11294857.png)
![N-(2,5-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11294868.png)

